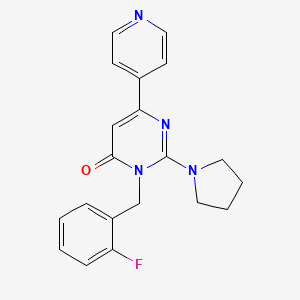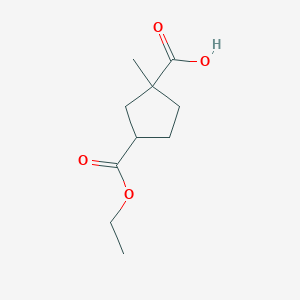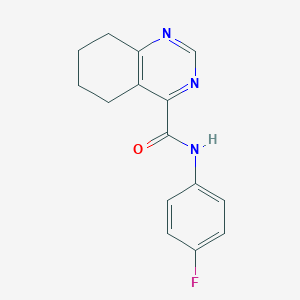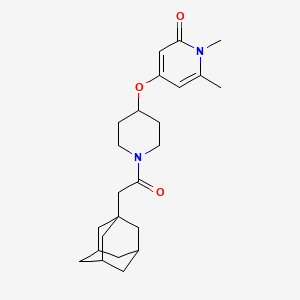
3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone is a chemical compound that is used in scientific research for its potential therapeutic applications. This compound is a pyrimidinone derivative that has been shown to have activity against certain types of cancer cells.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects on cancer cells. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound may induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone in lab experiments is its potential as a cancer treatment. This compound has shown promising results in vitro and in vivo studies, indicating that it may have potential as a cancer treatment. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound requires specialized equipment and expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of experiments.
Future Directions
There are several future directions for research on 3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound works at the molecular level could provide insights into its potential as a cancer treatment. Another direction is to explore the potential of this compound in combination with other cancer treatments. Combining this compound with other drugs or therapies may enhance its effectiveness as a cancer treatment. Finally, future research could focus on developing new synthetic methods for this compound that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been reported in the literature. The compound can be synthesized through a multi-step process that involves the reaction of various starting materials. The synthesis of this compound requires specialized equipment and expertise in organic chemistry.
Scientific Research Applications
3-(2-fluorobenzyl)-6-(4-pyridyl)-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone has been studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that this compound has activity against certain types of cancer cells, including breast cancer and lung cancer. In vivo studies have also shown promising results in animal models, indicating that this compound may have potential as a cancer treatment.
properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-6-pyridin-4-yl-2-pyrrolidin-1-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c21-17-6-2-1-5-16(17)14-25-19(26)13-18(15-7-9-22-10-8-15)23-20(25)24-11-3-4-12-24/h1-2,5-10,13H,3-4,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWAJYQNHWGFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=O)N2CC3=CC=CC=C3F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2831476.png)

![2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2831478.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2831482.png)
![2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2831483.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2831487.png)

![(2Z)-7-methyl-3-oxo-N,5-diphenyl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2831493.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2831494.png)


![5-[(4-Fluoroanilino)methylene]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2831497.png)